molecular formula C20H19N3O4 B2532008 4-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide CAS No. 2034396-10-4

4-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide

Cat. No.: B2532008
CAS No.: 2034396-10-4
M. Wt: 365.389
InChI Key: LBJPEAUUQNKNQU-HDJSIYSDSA-N
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Description

4-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core linked to a cyclohexyl group substituted with a pyrazin-2-yloxy moiety. This compound’s structural uniqueness lies in its fused aromatic chromene system and the stereospecific (1r,4r)-cyclohexyl-pyrazine substituent, which may confer distinct physicochemical and biological properties compared to related analogs.

Properties

IUPAC Name

4-oxo-N-(4-pyrazin-2-yloxycyclohexyl)chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-16-11-18(27-17-4-2-1-3-15(16)17)20(25)23-13-5-7-14(8-6-13)26-19-12-21-9-10-22-19/h1-4,9-14H,5-8H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJPEAUUQNKNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=O)C3=CC=CC=C3O2)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide is a member of the chromene family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 325.36 g/mol
  • IUPAC Name : this compound

This compound features a chromene backbone with a carboxamide functional group and a pyrazinyl ether substituent, which are crucial for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Studies have shown that chromene derivatives can inhibit various enzymes involved in inflammatory and neurodegenerative processes. For instance, compounds similar to the one have demonstrated inhibitory effects on cholinesterases and cyclooxygenases, which are critical in conditions like Alzheimer's disease and inflammation .
  • Antioxidant Activity : The presence of the chromene structure is associated with antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress within cells .
  • Targeting Signaling Pathways : Preliminary studies suggest that this compound may interact with key signaling pathways, potentially influencing cell proliferation and apoptosis in cancer cells .

In Vitro Studies

Recent research has evaluated the biological activity of related chromene compounds against various targets:

  • Cholinesterase Inhibition : Compounds structurally similar to this compound demonstrated IC50 values ranging from 5.4 μM to 24.3 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating moderate inhibitory potential .
  • Anti-inflammatory Activity : The compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with implications for managing inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of chromene derivatives:

  • Neurodegenerative Diseases : A study on a series of chromenes revealed their ability to inhibit AChE and BACE-1, suggesting potential applications in treating Alzheimer's disease .
  • Cancer Research : In vitro cytotoxicity assays against breast cancer cell lines (MCF-7) indicated that certain derivatives could induce apoptosis, highlighting their potential as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
Cholinesterase InhibitionAChE5.4
Cholinesterase InhibitionBChE7.7
COX InhibitionCOX-2Moderate
CytotoxicityMCF-7 Cell LineInduced Apoptosis

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4H-chromene-2-carboxamide exhibit promising anticancer activity. A study demonstrated that derivatives of chromene can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies:

  • In Vitro Studies : A related compound showed an IC50 value of 9.19 μM against Hepatitis C virus (HCV), indicating strong anticancer potential.
  • Mechanism of Action : The compound may act by inhibiting topoisomerases and affecting signaling pathways critical for cancer cell survival.
Compound IC50 Value (μM) Target
Chromene Derivative9.19HCV
Other Analogues<10Various Cancer Cell Lines

Antimicrobial Activity

The chromene structure is also associated with antimicrobial properties. Compounds within this class have been shown to exhibit activity against a range of bacterial and fungal pathogens.

Research Findings:

  • Antifungal Activity : Certain derivatives demonstrated effective inhibition against fungal strains, suggesting potential as antifungal agents.
  • Mechanism of Action : The proposed mechanism involves disruption of cell membrane integrity and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

4-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide
  • Key Differences : Replaces the cyclohexyl-pyrazine group with a pyridine-substituted thiazole ring.
  • Implications : The thiazole-pyridine moiety may enhance π-π stacking interactions with biological targets but could reduce solubility due to increased hydrophobicity. The absence of the cyclohexyl group may limit conformational flexibility compared to the target compound .
N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h)
  • Key Differences : Substitutes the cyclohexyl-pyrazine group with a benzylpiperidine moiety.
  • This analog was synthesized in 78% yield, suggesting robust synthetic scalability compared to the target compound’s unknown synthesis efficiency .
3-cyano-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzamide
  • Key Differences: Replaces the chromene-carboxamide core with a cyano-substituted benzamide.
  • The cyano group may enhance electrophilicity, affecting reactivity or metabolic stability .
4-oxo-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)-4H-chromene-2-carboxamide
  • Key Differences : Incorporates a sulfonyl-piperazine-ethyl chain instead of the cyclohexyl-pyrazine group.
  • Implications: The sulfonyl group increases polarity and molecular weight (442.5 g/mol vs. The piperazine ring may introduce hydrogen-bonding capacity .
2-acetamido-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
  • Key Differences : Lacks the chromene-carboxamide core, featuring a simpler acetamide backbone.
  • Implications : Reduced aromaticity and molecular weight (292.33 g/mol) may limit target binding affinity but improve pharmacokinetic properties like absorption and distribution .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Use SHELXL for single-crystal structure determination to resolve the (1r,4r) configuration. Key metrics include bond angles (e.g., C-N-C in pyrazine) and torsion angles in the cyclohexyl ring .
  • NMR Analysis : 1^1H-1^1H NOESY can confirm axial/equatorial orientations of substituents on the cyclohexane ring. For example, coupling constants (J=3.313.2J = 3.3–13.2 Hz in trans-cyclohexyl systems) correlate with dihedral angles .

What methodologies address low oral bioavailability in preclinical studies?

Q. Advanced Research Focus

  • Pharmacokinetic Optimization :
    • Solubility Enhancement : Introduce hydrophilic groups (e.g., ethers or tertiary amines) at the pyrazine or chromene positions without disrupting target binding .
    • Transporter Modulation : Assess P-gp/BCRP substrate potential using MDCK-MDR1/BCRP assays. Co-administration with efflux inhibitors (e.g., elacridar) may improve bioavailability .
  • Prodrug Strategies : Esterification of polar groups (e.g., hydroxyl or carboxyl) to enhance permeability, followed by enzymatic cleavage in vivo .

How can target selectivity against kinase off-targets (e.g., VEGFR2) be validated?

Q. Advanced Research Focus

  • Kinase Profiling : Use broad-panel enzymatic assays (e.g., Eurofins KinaseProfiler™) to quantify IC50_{50} values against >100 kinases. Prioritize compounds with >50-fold selectivity for the primary target (e.g., MET kinase) over VEGFR2 .
  • Computational Docking : Molecular dynamics simulations (e.g., Schrödinger Glide) identify key binding interactions (e.g., hydrogen bonding with pyrazine N-atoms) that confer specificity .

How to resolve discrepancies between in vitro potency and in vivo efficacy?

Q. Advanced Research Focus

  • PK/PD Modeling : Integrate plasma exposure (AUC), tumor penetration (via LC-MS/MS), and target engagement (phospho-MET ELISA) to correlate dose-efficacy relationships .
  • Metabolite Screening : Identify active metabolites using hepatocyte incubations and LC-HRMS. For example, oxidative metabolites of pyrazine may enhance or reduce activity .

What analytical techniques characterize polymorphic forms of this compound?

Q. Basic Research Focus

  • PXRD : Differentiate polymorphs by unique diffraction peaks (e.g., 2θ = 8.5°, 12.3°) .
  • DSC : Measure melting points and enthalpy changes to identify stable crystalline forms .
  • Solid-State NMR : Resolve hydrogen-bonding networks in amorphous vs. crystalline phases .

How to design structure-activity relationship (SAR) studies for optimizing metabolic stability?

Q. Advanced Research Focus

  • Metabolic Hotspots : Use human liver microsomes to identify vulnerable sites (e.g., pyrazine oxidation). Introduce electron-withdrawing groups (e.g., fluorine) or steric hindrance to block CYP450 metabolism .
  • Isotopic Labeling : 14^{14}C-labeled analogs track metabolic pathways via radio-HPLC .

What in vitro models predict CNS penetration for neuro-oncology applications?

Q. Advanced Research Focus

  • BBB Permeability : Assess logBB values using MDCK-pH 7.4 assays. Compounds with logBB > −1.0 (e.g., via tert-butyl or fluorinated substituents) show improved brain uptake .
  • hCMEC/D3 Cell Monolayers : Measure Papp_{app} (apparent permeability) to validate passive diffusion vs. active transport .

How to mitigate toxicity risks associated with off-target kinase inhibition?

Q. Advanced Research Focus

  • Safety Pharmacology Panels : Screen for hERG inhibition (patch-clamp assays) and phospholipidosis risk (HEK293 lysosomal staining) .
  • Genotoxicity Assessment : Ames test (TA98/TA100 strains) and micronucleus assays identify mutagenic potential .

What strategies improve aqueous solubility for parenteral formulations?

Q. Basic Research Focus

  • Salt Formation : Use hydrochloride or mesylate salts, as demonstrated for related carboxamide derivatives .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance dispersibility .

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